3-Fluoro-N-acetylneuraminic acid
Overview
Description
3-Fluoro-N-acetylneuraminic acid is a synthetic derivative of N-acetylneuraminic acid, a type of sialic acid Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cellular recognition and signaling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-acetylneuraminic acid typically involves the fluorination of N-acetylneuraminic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Fluoro-N-acetylneuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound is employed in the study of cellular recognition and signaling processes due to its structural similarity to natural sialic acids.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-acetylneuraminic acid primarily involves its interaction with neuraminidase. The fluorine atom enhances the binding affinity of the compound to the active site of neuraminidase, thereby inhibiting its activity. This inhibition prevents the release of viral particles from infected cells, effectively halting the spread of the virus .
Comparison with Similar Compounds
N-acetylneuraminic acid (Neu5Ac): The parent compound of 3-Fluoro-N-acetylneuraminic acid.
2,3-Difluoro-N-acetylneuraminic acid: Another fluorinated derivative with two fluorine atoms.
N-glycolylneuraminic acid (Neu5Gc): A naturally occurring sialic acid with a glycolyl group instead of an acetyl group
Uniqueness: this compound is unique due to the presence of a single fluorine atom at the third position, which significantly alters its chemical and biological properties. This modification enhances its stability and binding affinity to specific enzymes, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO9/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20)/t4-,5-,6-,7-,8-,9?,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJLGESFXXDPKH-GPBUIYQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)O)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C([C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10919371 | |
Record name | 3,5-Dideoxy-3-fluoro-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921-40-4 | |
Record name | 3-Fluoro-N-acetylneuraminic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dideoxy-3-fluoro-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10919371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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